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Introduction
The formation of strictosidine is a pivotal step in the biosynthesis of over 3,000

monoterpenoid indole alkaloids (MIAs), a class of natural products with immense

pharmaceutical value, including anticancer agents like vinblastine and antimalarial compounds

like quinine.[1][2][3] Strictosidine serves as the last common precursor for all MIAs, making its

synthesis a critical control point in these complex pathways.[1] The reaction is a stereoselective

Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme

Strictosidine Synthase (STR).[2][4][5] Following its formation, strictosidine is typically

deglycosylated by Strictosidine β-D-Glucosidase (SGD) to produce a highly reactive

aglycone, which then enters various downstream pathways.[6][7][8]

The in vitro reconstitution of the strictosidine pathway provides a powerful, controlled system

for a variety of applications. It allows for the detailed kinetic characterization of STR, the

production of analytical standards, the screening of enzyme inhibitors, and the

chemoenzymatic synthesis of novel "new-to-nature" alkaloid analogs by utilizing substrate

derivatives.[2][9] These application notes provide detailed protocols for the enzymatic synthesis

of strictosidine using crude cell lysates containing recombinant STR and for its subsequent

analysis.
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The enzymatic cascade for the initial steps of MIA biosynthesis can be simplified to two key

enzymes.

Component Class/Type Role in Pathway

Tryptamine Substrate (Indole)

Derived from tryptophan,

provides the indole ring

structure.[10]

Secologanin Substrate (Terpene)
An iridoid monoterpenoid that

condenses with tryptamine.[10]

Strictosidine Synthase (STR) Enzyme (Lyase)

Catalyzes the stereoselective

Pictet-Spengler reaction

between tryptamine and

secologanin to form 3-α(S)-

strictosidine.[4][5]

Strictosidine β-D-Glucosidase

(SGD)
Enzyme (Hydrolase)

"Activates" strictosidine by

removing the glucose moiety,

yielding a highly reactive

aglycone intermediate for

downstream synthesis.[6][7]

[11]
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Diagram 1: The initial steps of the Monoterpenoid Indole Alkaloid (MIA) pathway.
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Diagram 2: General workflow for the in vitro reconstitution of strictosidine synthesis.

Experimental Protocols
Protocol 1: Preparation of Strictosidine Synthase (STR)
Crude Lysate
This protocol describes the expression of a recombinant STR enzyme in Escherichia coli and

the preparation of a crude cell lysate, which is a cost-effective and practical source of the

enzyme for in vitro reactions.[12]

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with an STR expression vector.
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LB Broth and appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT.

Lysozyme.

Sonicator.

Centrifuge.

Method:

Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a

single colony of the STR-expressing E. coli strain. Grow overnight at 37°C with shaking.

Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to

grow the culture for 4-6 hours at 28-30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the

supernatant.

Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for

a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant (crude lysate). This lysate can be used immediately,

aliquoted and stored at -80°C, or lyophilized for long-term storage.[12]
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Protocol 2: In Vitro Enzymatic Synthesis of Strictosidine
This protocol outlines the setup of the enzymatic reaction to produce strictosidine from its

precursors.

Materials:

STR crude lysate (from Protocol 1).

Tryptamine hydrochloride.

Secologanin.

Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.

Dimethyl sulfoxide (DMSO) for dissolving substrates.

Incubator or water bath.

Typical Reaction Conditions
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Parameter Value / Range Notes

pH 6.0 - 7.0

STR enzymes from different

plant sources exhibit similar pH

optima.[6]

Temperature 28 - 37 °C

Optimal temperature can vary

based on the source of the

STR enzyme.

Tryptamine Concentration 1 - 10 mM

Substrate can be dissolved in

a small amount of DMSO

before adding to the aqueous

buffer.

Secologanin Concentration 1 - 10 mM
Secologanin is often the

limiting substrate.

Enzyme Amount 5 - 10% (v/v) of crude lysate
The optimal amount should be

determined empirically.

Incubation Time 1 - 4 hours

Reaction progress can be

monitored over time by taking

aliquots for analysis.

Typical Yield
4.29 ± 2.00 µM (in planta

reconstitution)[1]

Yields in vitro can be

significantly higher depending

on substrate concentrations

and enzyme activity. An 82%

yield has been reported in an

optimized system.[12]

Method:

Prepare stock solutions of tryptamine (e.g., 100 mM) and secologanin (e.g., 100 mM) in

DMSO or water.

In a microcentrifuge tube, set up the reaction mixture. For a 1 mL final volume:

800 µL Reaction Buffer.
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20 µL Tryptamine stock (final concentration 2 mM).

20 µL Secologanin stock (final concentration 2 mM).

100 µL STR crude lysate.

Adjust with Reaction Buffer to 1 mL if necessary.

Set up a negative control reaction without the enzyme lysate to check for non-enzymatic

product formation.

Incubate the reaction at 30°C for 2 hours with gentle agitation.

Stop the reaction by adding an equal volume (1 mL) of acetone or by flash freezing in liquid

nitrogen.[13]

Protocol 3: Analysis of Strictosidine by HPLC
This protocol provides a general method for the detection and quantification of the synthesized

strictosidine. An HPLC assay can simultaneously follow the formation of strictosidine and the

consumption of tryptamine.[14]

Materials:

Quenched reaction mixture.

Syringe filters (0.22 µm).

HPLC system with a UV detector.

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% TFA.

Strictosidine analytical standard.

Method:
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Centrifuge the quenched reaction mixture at maximum speed for 10 minutes to pellet

precipitated proteins and debris.[13]

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Inject 10-20 µL of the sample onto the C18 column.

Elute the compounds using a linear gradient, for example:

0-5 min: 5% B

5-25 min: 5% to 60% B

25-30 min: 60% to 95% B

30-35 min: Hold at 95% B

35-40 min: Re-equilibrate at 5% B

Monitor the elution profile at 220 nm (for the indole chromophore of tryptamine and

strictosidine) and 280 nm.

Identify the strictosidine peak by comparing its retention time to that of the analytical

standard.

Quantify the product by creating a standard curve with known concentrations of the

strictosidine standard. For more sensitive and specific detection, especially in complex

mixtures, LC-MS is recommended, monitoring for the specific mass-to-charge ratio (m/z) of

strictosidine.[1][13]

Further Applications
Downstream Product Synthesis: The strictosidine produced can be used as a substrate for

subsequent enzymes in the MIA pathway, such as Strictosidine β-D-Glucosidase (SGD), to

generate the strictosidine aglycone in situ. However, care must be taken as crude lysates

may contain endogenous glucosidases.[14]
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Generation of Novel Analogs: The substrate promiscuity of STR can be exploited to generate

novel strictosidine analogs. By replacing tryptamine with various substituted tryptamine

derivatives (e.g., fluoro-, chloro-, or methyl-tryptamines), new-to-nature compounds can be

synthesized for drug discovery screening.[2][9][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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